Human ALDH2 Enzyme Inhibition: Ki and IC50 Values Relative to Established Inhibitors
1-(2-Bromophenyl)ethane-1,2-diamine demonstrates competitive inhibition of full-length recombinant human mitochondrial aldehyde dehydrogenase 2 (ALDH2), with a measured Ki of 2.40 × 10³ nM and an IC50 of 4.60 × 10³ nM in enzymatic assays using propionaldehyde as substrate [1]. For comparative context, the potent coumarin-based ALDH2 inhibitor compound 2 (from psoralen derivative series) exhibits a Ki of 19 nM under similar assay conditions [2], representing approximately a 126-fold higher potency. This moderate ALDH2 inhibitory profile positions the compound as a useful tool for studying ALDH2 function without inducing complete enzyme suppression, unlike high-potency inhibitors such as daidzin (Ki ≈ 310 nM) [3].
| Evidence Dimension | ALDH2 enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2400 nM |
| Comparator Or Baseline | Coumarin derivative compound 2: Ki = 19 nM; Daidzin: Ki ≈ 310 nM |
| Quantified Difference | 126-fold less potent than compound 2; 7.7-fold less potent than daidzin |
| Conditions | Recombinant human ALDH2 expressed in E. coli; propionaldehyde substrate; competitive inhibition assay |
Why This Matters
Moderate ALDH2 inhibition is valuable for studying alcohol metabolism and cardiovascular pharmacology without the confounding complete enzyme blockade seen with high-potency inhibitors.
- [1] BindingDB. (2023). BDBM50236910: Competitive inhibition of human ALDH2. Ki = 2400 nM; IC50 = 4600 nM. View Source
- [2] Buchman, C. D., et al. (2017). Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Journal of Medicinal Chemistry, 60(6), 2439-2455. View Source
- [3] TargetMine. (n.d.). CHEMBL4061563: ALDH2 inhibitor Ki = 310 nM. View Source
